
Sitaxsentan
概述
描述
西塔西坦是一种主要用于治疗肺动脉高压的药物。它属于一类被称为内皮素受体拮抗剂的药物。西塔西坦在被辉瑞公司于2008年2月收购之前,由恩赛维制药公司以商品名Thelin销售。 2010年,辉瑞公司自愿从市场上撤下了西塔西坦,因为担心其肝毒性 .
准备方法
合成路线和反应条件: 西塔西坦的合成涉及多个步骤,从核心结构的制备开始,其中包括一个噻吩环。关键步骤包括:
- 噻吩环的形成。
- 磺酰胺基团的引入。
- 异恶唑环的连接。
- 最终的偶联反应以完成分子。
工业生产方法: 西塔西坦的工业生产遵循类似的合成路线,但经过优化,适合大规模生产。 这涉及使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和有效性 .
化学反应分析
反应类型: 西塔西坦经历各种化学反应,包括:
氧化: 西塔西坦在特定条件下可以被氧化,导致形成亚砜和砜。
还原: 还原反应可以将西塔西坦转化为其相应的胺类。
取代: 西塔西坦可以发生取代反应,特别是在磺酰胺基团上。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 取代反应通常涉及亲核试剂,如胺类和硫醇类。
主要产物:
氧化: 亚砜和砜。
还原: 胺类。
科学研究应用
Pulmonary Arterial Hypertension (PAH)
Sitaxsentan has been extensively studied for its efficacy in treating PAH. In a randomized clinical trial, patients with idiopathic PAH or PAH associated with connective tissue disease were administered this compound at doses of 100 mg and 300 mg daily. The primary endpoint was the change in peak oxygen consumption (VO2) after 12 weeks. Results indicated that:
- The 300 mg dose improved peak VO2 by 3.1% compared to placebo (p < 0.01).
- Both doses significantly increased the 6-minute walk distance (100 mg: +35 m, 300 mg: +33 m, p < 0.01) and improved functional class and cardiac index .
Table 1: Summary of Clinical Trial Results for this compound in PAH
Parameter | Placebo (n=60) | This compound 100 mg (n=55) | This compound 300 mg (n=63) |
---|---|---|---|
Peak VO2 Change | - | +3.1% | - |
6-Minute Walk Distance Change | - | +35 m | +33 m |
Functional Class Improvement | - | Yes | Yes |
Cardiac Index Improvement | - | Yes | Yes |
Combination Therapy
This compound has also been evaluated in combination with other therapies for enhanced efficacy. For instance, studies have explored its use alongside sildenafil and bosentan, where it was found to prevent remodeling of pulmonary arterioles effectively .
Safety Profile
While this compound is generally well-tolerated, it has been associated with mild transaminitis in about 3-5% of patients and rare cases of severe hepatitis . A notable case involved a young patient who developed acute liver failure after starting treatment, highlighting the need for careful monitoring of liver function during therapy .
Case Study: Efficacy in HIV-Related PAH
A reported case involved a successful switch to this compound for a patient with HIV-related PAH who had previously experienced inadequate control with other therapies. This switch resulted in improved exercise capacity and overall quality of life .
Case Study: Severe Hepatitis
Another significant case documented acute severe hepatitis induced by this compound in a patient without prior liver disease. The patient's condition improved after corticosteroid treatment following the withdrawal of this compound, suggesting an idiosyncratic reaction to the drug .
作用机制
西塔西坦是内皮素-1在内皮素-A和内皮素-B受体上的竞争性拮抗剂。在正常情况下,内皮素-1与这些受体的结合会导致肺血管收缩。通过阻断这种相互作用,西塔西坦降低了肺血管阻力。 与内皮素-B受体相比,西塔西坦对内皮素-A受体具有更高的亲和力,使其具有高度选择性 .
类似化合物:
波生坦: 另一种用于治疗肺动脉高压的内皮素受体拮抗剂。与西塔西坦不同,波生坦是非选择性内皮素受体拮抗剂。
安布生坦: 一种选择性内皮素-A受体拮抗剂,其作用机制与西塔西坦类似,但安全性不同。
比较:
选择性: 西塔西坦对内皮素-A受体具有高度选择性,而波生坦是非选择性的。
安全性: 西塔西坦因其肝毒性问题而被从市场上撤回,而波生坦和安布生坦具有不同的安全性。
西塔西坦对内皮素-A受体的独特选择性和其最初在治疗肺动脉高压方面的希望,突出了其重要性,尽管由于安全问题最终从市场上撤回。
相似化合物的比较
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike sitaxentan, bosentan is a nonselective endothelin receptor antagonist.
Ambrisentan: A selective endothelin-A receptor antagonist with a similar mechanism of action to sitaxentan but with a different safety profile.
Comparison:
Selectivity: Sitaxentan is highly selective for endothelin-A receptors, whereas bosentan is nonselective.
Safety Profile: Sitaxentan was withdrawn from the market due to concerns about liver toxicity, while bosentan and ambrisentan have different safety profiles.
Efficacy: The efficacy of sitaxentan in clinical trials was comparable to that of bosentan, but the hepatotoxicity of sitaxentan outweighed its benefits .
Sitaxentan’s unique selectivity for endothelin-A receptors and its initial promise in treating pulmonary arterial hypertension highlight its significance, despite its eventual market withdrawal due to safety concerns.
生物活性
Sitaxsentan is a selective endothelin-A (ET-A) receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity is characterized by its ability to block the effects of endothelin-1, a potent vasoconstrictor, thus improving hemodynamics and exercise capacity in patients with PAH. This article discusses the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and notable case studies.
This compound acts as a competitive antagonist at the ET-A and ET-B receptors. By inhibiting the binding of endothelin-1 to these receptors, this compound reduces pulmonary vascular resistance (PVR) and promotes vasodilation. It exhibits a higher affinity for the ET-A receptor compared to the ET-B receptor, making it particularly effective in managing conditions characterized by elevated endothelin levels, such as PAH .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in patients with PAH. Key findings from clinical trials include:
- Improvement in Exercise Capacity : In a 12-week randomized controlled trial (STRIDE-1), patients treated with this compound showed a significant increase in the six-minute walk distance (6MWD) compared to placebo. The mean increase was 20 meters for this compound-treated patients versus a decrease of 38 meters for those on placebo, resulting in a placebo-subtracted treatment effect of 58 meters (p = 0.027) .
- Hemodynamic Improvements : this compound therapy was associated with significant reductions in mean right atrial pressure and PVR. Improvements were also noted in functional class as assessed by the New York Heart Association (NYHA) classification .
- Long-term Outcomes : In an extension study following STRIDE-1, patients continued to show improvements in functional class and quality of life measures over a median follow-up period of 26 weeks .
Safety Profile
While this compound has demonstrated efficacy, its safety profile raises concerns. Notable adverse effects include:
- Hepatic Toxicity : Cases of acute liver failure associated with this compound have been reported. For instance, one study documented severe liver injury in two patients, with transaminase levels peaking at over 30 times the upper limit of normal . Another case involved a patient who developed jaundice after starting this compound therapy, highlighting the need for careful monitoring of liver function during treatment .
- Discontinuation Rates : Despite its benefits, some patients have experienced adverse effects leading to discontinuation. In clinical trials, elevated hepatic transaminase levels were noted in a few patients, prompting further investigation into dose-related toxicity .
Case Studies
Several case studies provide insights into the real-world implications of this compound therapy:
- Case of Acute Liver Failure : A 19-year-old female patient with idiopathic pulmonary arterial hypertension developed acute liver failure after initiating this compound therapy. Her liver function tests were normal prior to treatment but deteriorated significantly within three months .
- Efficacy in Collagen Vascular Disease : In a cohort study involving patients with connective tissue disease-associated PAH, this compound improved exercise capacity and quality of life measures significantly compared to baseline assessments. The study emphasized its potential as a therapeutic option for this patient population .
Summary Table of Clinical Findings
Study/Trial | Duration | Treatment Group | Key Findings |
---|---|---|---|
STRIDE-1 | 12 weeks | This compound | +20 m increase in 6MWD vs placebo (p=0.027) |
Extension Study | 26 weeks | This compound | Improved NYHA class; sustained benefits |
Case Study | N/A | This compound | Acute liver failure reported |
属性
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXUGHIIBDVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057673 | |
Record name | Sitaxentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sitaxentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B. | |
Record name | Sitaxentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
184036-34-8, 210421-64-0 | |
Record name | Sitaxentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitaxentan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitaxentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sitaxentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SITAXENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sitaxentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。